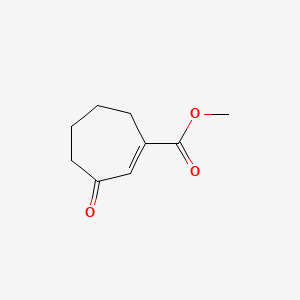
3-(Methoxycarbonyl)-2-cycloheptenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)-2-cycloheptenone is an organic compound characterized by a seven-membered ring with a methoxycarbonyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2-cycloheptenone can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cycloheptenone ring. The methoxycarbonyl group can be introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-2-cycloheptenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the methoxycarbonyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methoxycarbonyl)-2-cycloheptenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)-2-cycloheptenone involves its interaction with various molecular targets. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)phenylboronic Acid: Similar in having a methoxycarbonyl group but differs in the aromatic ring structure.
Methoxycarbonyl-etomidate: Shares the methoxycarbonyl group but is used as an anesthetic agent.
Uniqueness
3-(Methoxycarbonyl)-2-cycloheptenone is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to other methoxycarbonyl-containing compounds.
Properties
CAS No. |
42205-57-2 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-oxocycloheptene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h6H,2-5H2,1H3 |
InChI Key |
GDTPFKPPIYKGSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















